4-Bromo-2-cyclopropylaniline
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Overview
Description
“4-Bromo-2-cyclopropylaniline” is an organic compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-cyclopropylaniline” has been investigated using density functional theory calculations . The atomic charges and frontier molecular orbital energies were also performed .
Physical And Chemical Properties Analysis
“4-Bromo-2-cyclopropylaniline” has a boiling point of 255.6±33.0 °C and a density of 1.560±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.80±0.10 .
Scientific Research Applications
- Synthesis : 4-Bromo-2-cyclopropylaniline is synthesized via the Debus–Radziszewski method, involving benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate .
- Computational Studies : Quantum chemical calculations and molecular docking reveal its potential to inhibit protein action .
- [3 + 2] Annulation : Starting from commercially available 1-bromo-2-iodobenzene and cycloproylamine, 2-bromo-N-cyclopropylaniline is prepared via Buchwald–Hartwig amination. This reaction provides a rapid entry to the cyclopropyl-aniline motif .
Antimicrobial Potential
Visible Light-Mediated Reactions
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .
Mode of Action
Generally, drugs interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Cyclopropane, a structural motif in 4-bromo-2-cyclopropylaniline, is widespread in natural products and is usually essential for biological activities .
properties
IUPAC Name |
4-bromo-2-cyclopropylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHLQKEEXWSCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylaniline |
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